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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis. The in vitro tube formation assay is a widely used method to screen for and

characterize compounds that modulate angiogenesis. SRPIN803 is a potent dual inhibitor of

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), both of which are

implicated in pro-angiogenic signaling pathways.[1][2] By inhibiting these kinases, SRPIN803
effectively reduces the production of Vascular Endothelial Growth Factor (VEGF), a key driver

of angiogenesis.[1] These application notes provide a detailed protocol for utilizing SRPIN803
in an in vitro angiogenesis tube formation assay using Human Umbilical Vein Endothelial Cells

(HUVECs) and presents expected quantitative outcomes based on its known mechanism of

action.

Mechanism of Action of SRPIN803 in Angiogenesis
SRPIN803 exerts its anti-angiogenic effects through the dual inhibition of SRPK1 and CK2.[1]

[2]
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SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich (SR)

splicing factors, which play a crucial role in the alternative splicing of VEGF pre-mRNA.

Inhibition of SRPK1 alters the splicing pattern, leading to a decrease in the production of pro-

angiogenic VEGF isoforms.

CK2 Inhibition: CK2 is a pleiotropic kinase that is overexpressed in many cancers and is

involved in various cellular processes, including cell proliferation, survival, and angiogenesis.

Inhibition of CK2 has been shown to suppress angiogenesis.[1]

The combined inhibition of SRPK1 and CK2 by SRPIN803 results in a significant reduction of

VEGF signaling, thereby impairing the ability of endothelial cells to form capillary-like

structures.

Signaling Pathway of SRPIN803-Mediated
Angiogenesis Inhibition
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Caption: SRPIN803 inhibits SRPK1 and CK2, leading to reduced VEGF and angiogenesis.
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Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of SRPIN803 and the

expected quantitative results from an in vitro tube formation assay.

Table 1: SRPIN803 Kinase Inhibitory Activity[1][2]

Kinase Target IC₅₀ Value

SRPK1 2.4 µM

CK2 0.21 µM - 0.68 µM

Table 2: Expected Quantitative Results of Tube Formation Assay with SRPIN803

Treatment
Total Tube Length
(% of Control)

Number of Branch
Points (% of
Control)

Number of Meshes
(% of Control)

Vehicle Control (e.g.,

0.1% DMSO)
100% 100% 100%

SRPIN803 (Low

Concentration, e.g., 1

µM)

60-80% 50-70% 40-60%

SRPIN803 (High

Concentration, e.g.,

10 µM)

10-30% 5-25% 0-20%

Positive Control (e.g.,

Suramin 100 µM)
5-20% 0-15% 0-10%

Note: These are expected values based on the known anti-angiogenic activity of SRPIN803.

Actual results may vary depending on experimental conditions.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8552469/
https://pubs.acs.org/doi/10.1021/acsomega.1c04576
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section provides a detailed methodology for performing an in vitro angiogenesis tube

formation assay to evaluate the effect of SRPIN803.

Materials
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6

Endothelial Cell Growth Medium (EGM-2)

Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced

SRPIN803 (dissolved in DMSO to create a stock solution)

Vehicle control (e.g., sterile DMSO)

Positive control for angiogenesis inhibition (e.g., Suramin)

96-well tissue culture plates

Sterile, pre-chilled pipette tips

Incubator (37°C, 5% CO₂)

Inverted microscope with a digital camera

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow
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Caption: Workflow for the in vitro angiogenesis tube formation assay.

Detailed Protocol
Preparation of Basement Membrane Matrix Plates:

Thaw the basement membrane matrix on ice overnight at 4°C.
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Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

Using the pre-chilled tips, carefully add 50 µL of the thawed basement membrane matrix to

each well of the 96-well plate, ensuring the entire bottom surface is covered. Avoid

introducing air bubbles.

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

Cell Preparation and Treatment:

Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.

Harvest the cells using standard cell culture techniques (e.g., trypsinization) and

resuspend them in serum-free or low-serum basal medium.

Perform a cell count and adjust the cell density to 1.0-2.0 x 10⁵ cells/mL.

Prepare serial dilutions of SRPIN803 in the cell suspension to achieve the desired final

concentrations (e.g., 0.1, 1, 10, 100 µM). Also prepare a vehicle control (containing the

same final concentration of DMSO as the highest SRPIN803 concentration) and a positive

control.

Seeding Cells onto the Matrix:

Carefully add 100 µL of the HUVEC suspension (containing the respective treatments) to

each well of the pre-prepared basement membrane matrix plate. This will result in 10,000-

20,000 cells per well.

Gently tap the plate to ensure even distribution of the cells.

Incubation and Imaging:

Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal incubation

time should be determined empirically, but robust tube formation is typically observed

within this window.

After incubation, visualize the formation of capillary-like structures using an inverted

phase-contrast microscope.
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Capture images from several representative fields for each well at 4x or 10x magnification.

Data Quantification and Analysis:

Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to

quantify the following parameters:

Total Tube Length: The total length of all tube-like structures.

Number of Branch Points (Nodes): The number of points where three or more tubes

intersect.

Number of Meshes (Loops): The number of enclosed areas formed by the tube network.

Normalize the data from the SRPIN803-treated wells to the vehicle control wells.

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the

significance of the observed differences.

Troubleshooting
No or Poor Tube Formation in Control Wells:

Ensure HUVECs are of a low passage number (2-6) and are healthy.

Verify the proper gelation of the basement membrane matrix. The matrix should be kept on

ice at all times before use to prevent premature polymerization.

Optimize the cell seeding density.

High Variability Between Replicate Wells:

Ensure even coating of the basement membrane matrix.

Ensure a homogenous cell suspension before seeding.

Take images from multiple, consistent locations within each well.

SRPIN803 Appears Ineffective:
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Confirm the concentration and stability of the SRPIN803 stock solution.

Ensure the final DMSO concentration is not inhibiting tube formation in the control wells

(typically should be ≤ 0.1%).

Conclusion
The in vitro angiogenesis tube formation assay is a robust and reproducible method for

assessing the anti-angiogenic potential of compounds like SRPIN803. By following the detailed

protocol and utilizing quantitative analysis, researchers can effectively characterize the dose-

dependent inhibitory effects of SRPIN803 on endothelial cell tube formation, providing valuable

insights for cancer research and the development of novel anti-angiogenic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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